![molecular formula C7H11ClN2 B3004238 3-(氨甲基)双环[1.1.1]戊烷-1-腈盐酸盐 CAS No. 2231675-26-4](/img/structure/B3004238.png)

3-(氨甲基)双环[1.1.1]戊烷-1-腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a compound that features a bicyclic carbon skeleton, which is a structure of interest in medicinal chemistry due to its complexity and potential for creating sp3-rich primary amine building blocks. The compound is derived from bicyclo[1.1.1]pentane, a molecule that has been extensively studied for its unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of derivatives of bicyclo[1.1.1]pentane, such as 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, involves innovative methods to manipulate the core structure. One such method is a photochemical formal (4 + 2)-cycloaddition, which converts bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation is achieved through the generation of an intermediate imine diradical, leading to the formation of complex amines after hydrolysis of the imine products .

Molecular Structure Analysis

The molecular structure of ions derived from bicyclo[1.1.1]pentane has been calculated using high-level theoretical methods such as HF/6-31G* and MP2/6-31G*. These studies provide insights into the stability and formation of various ionic species, including cations, anions, and radical ions. The calculations suggest that the bicyclo[1.1.1]pentyl 1-cation is more easily formed from its parent hydrocarbon than the tert-butyl cation, which is consistent with experimental findings .

Chemical Reactions Analysis

The reactivity of bicyclo[1.1.1]pentane derivatives is influenced by the unique strain and electronic properties of the bicyclic framework. The photochemical cycloaddition method mentioned earlier is a key reaction that demonstrates the ability to transform the bicyclo[1.1.1]pentane skeleton into more complex structures. This reaction is significant as it opens up new pathways for the synthesis of sp3-rich amines, which are valuable in medicinal chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride are not detailed in the provided papers, the studies of the parent bicyclo[1.1.1]pentane and its ions offer some context. The structural calculations indicate that the ions derived from bicyclo[1.1.1]pentane have distinct energetic properties, which can be inferred to affect the physical properties such as stability, reactivity, and possibly solubility of the derivatives .

科学研究应用

新型合成方法

双环[1.1.1]戊烷 (BCP),如 3-(氨甲基)双环[1.1.1]戊烷-1-腈盐酸盐,由于其作为药物化学中的构建模块的潜力,一直是各种新型合成方法的重点。例如,Hughes 等人 (2019) 开发了一种直接从 [1.1.1]螺旋桨烷合成 3-烷基双环[1.1.1]戊烷-1-胺的方法。这种方法以其温和的反应条件和将药学相关胺并入 BCP 骨架的能力而著称,从而增强了其在药物合成中的用途 (Hughes 等人,2019 年)。

转化为多取代双环[3.1.1]庚烷-1-胺

Harmata 等人 (2021) 探索了将 BCP 转化为复杂、富含 sp3 的伯胺构建模块。他们报告了一种光化学方法,可将双环[1.1.1]戊烷-1-胺转化为广泛的多取代双环[3.1.1]庚烷-1-胺,标志着已知的首次这种转化方法 (Harmata 等人,2021 年)。

对映选择性 C-H 官能化

Garlets 等人 (2020) 探索了 BCP 的对映选择性 C-H 官能化,作为获得手性取代 BCP 的策略。这种创新方法利用手性双铑配合物 Rh 2 (TCPTAD) 4 催化的供体/受体重氮化合物,在 BCP 的叔位形成新的 C-C 键 (Garlets 等人,2020 年)。

钯催化合成

Rehm 等人 (2001) 报道了一种对称 3,3'-二取代 1,1'-双(双环[1.1.1]戊烷) 的钯催化合成,展示了一种新颖的桥头至桥头同偶联方法 (Rehm 等人,2001 年)。

高能密度材料

Ghule 等人 (2011) 研究了多硝基双环[1.1.1]戊烷作为国防应用中高能密度材料 (HEDMs) 的潜力。他们的研究重点是这些化合物的密度、爆轰特性和热稳定性 (Ghule 等人,2011 年)。

在药物设计中的应用

Nugent 等人 (2021) 探索了使用有机光氧化还原和氢原子转移催化合成在药物设计中很重要的 α-季铵 BCP。这种方法允许有效地将 α-酮基自由基添加到 [1.1.1]螺旋桨烷中,进一步强调了 BCP 在药物化学中的作用 (Nugent 等人,2021 年)。

属性

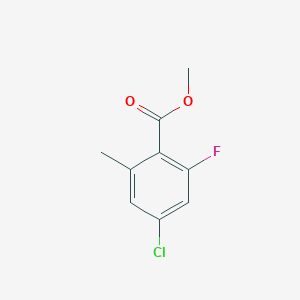

IUPAC Name |

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBUZIDWVRUJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C#N)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)